Cas no 849918-64-5 (8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

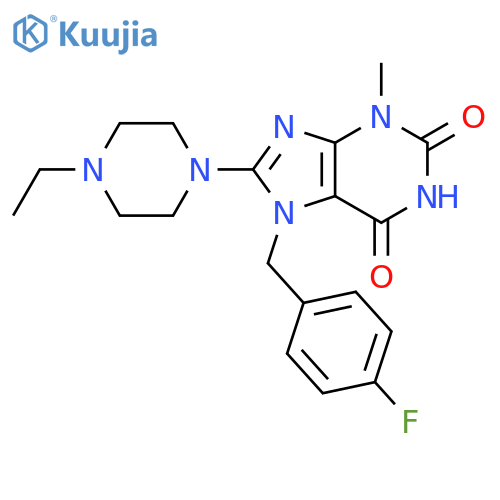

849918-64-5 structure

商品名:8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS番号:849918-64-5

MF:C19H23FN6O2

メガワット:386.423326730728

CID:6153638

8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione

- 1H-Purine-2,6-dione, 8-(4-ethyl-1-piperazinyl)-7-[(4-fluorophenyl)methyl]-3,7-dihydro-3-methyl-

-

- インチ: 1S/C19H23FN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)

- InChIKey: DGUHHWJFOCVKSP-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=C(F)C=C2)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC)CC1

8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1687-0192-5mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 5mg |

$103.5 | 2023-07-28 | |

| Life Chemicals | F1687-0192-10mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 10mg |

$118.5 | 2023-07-28 | |

| Life Chemicals | F1687-0192-50mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 50mg |

$240.0 | 2023-07-28 | |

| Life Chemicals | F1687-0192-15mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 15mg |

$133.5 | 2023-07-28 | |

| Life Chemicals | F1687-0192-30mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 30mg |

$178.5 | 2023-07-28 | |

| Life Chemicals | F1687-0192-100mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 100mg |

$372.0 | 2023-07-28 | |

| Life Chemicals | F1687-0192-10μmol |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 10μmol |

$103.5 | 2023-07-28 | |

| Life Chemicals | F1687-0192-2mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 2mg |

$88.5 | 2023-07-28 | |

| Life Chemicals | F1687-0192-25mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 25mg |

$163.5 | 2023-07-28 | |

| Life Chemicals | F1687-0192-4mg |

8-(4-ethylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

849918-64-5 | 90%+ | 4mg |

$99.0 | 2023-07-28 |

8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

849918-64-5 (8-(4-ethylpiperazin-1-yl)-7-(4-fluorophenyl)methyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量